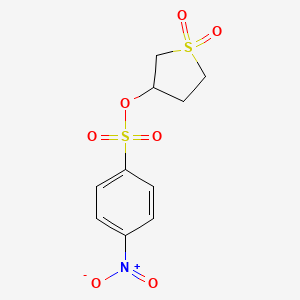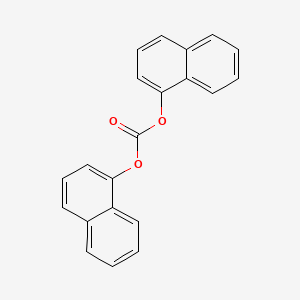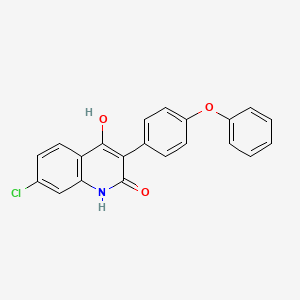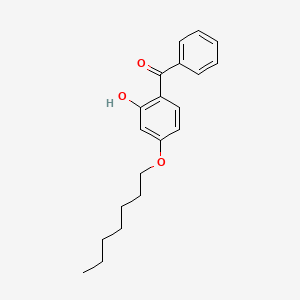
(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid is a compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitutions are common, where substituents on the thiophene ring can be replaced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Investigated for its pharmacological properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring system can interact with biological molecules through π-π interactions, hydrogen bonding, and other non-covalent interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate: A similar compound with a thiophene ring and cyano group.
2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: Another thiophene derivative with potential biological applications.
Uniqueness
(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid is unique due to its specific structure, which includes two thiophene rings and a cyano group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H7NO2S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(5-thiophen-2-ylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H7NO2S2/c13-7-8(12(14)15)6-9-3-4-11(17-9)10-2-1-5-16-10/h1-6H,(H,14,15)/b8-6+ |
InChI Key |
VNFXVUGAKPJLJV-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=CC=C(S2)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11978459.png)


![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11978475.png)
![2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978479.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978488.png)


![(5E)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978499.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)

![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)
